Cas no 2172614-90-1 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid
- 2172614-90-1
- EN300-1570557
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid
-
- インチ: 1S/C24H23N3O6/c28-20(27-21-18(23(30)31)12-26-22(21)29)10-5-11-25-24(32)33-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-10,18-19,21H,11-13H2,(H,25,32)(H,26,29)(H,27,28)(H,30,31)/b10-5+
- InChIKey: YKDQZGWGGRGQDO-BJMVGYQFSA-N
- ほほえんだ: O(C(NC/C=C/C(NC1C(NCC1C(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 449.15868546g/mol
- どういたいしつりょう: 449.15868546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 134Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1570557-0.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1570557-1.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1570557-10000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1570557-0.05g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1570557-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1570557-5.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1570557-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1570557-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1570557-250mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1570557-1000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]-5-oxopyrrolidine-3-carboxylic acid |
2172614-90-1 | 1000mg |
$3368.0 | 2023-09-24 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acidに関する追加情報
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid: A Novel Scaffold for Bioactive Compound Development
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid represents a unique molecular entity with potential applications in pharmaceutical research. The compound's structure incorporates a fluoren-9-yl aromatic ring system, a methoxycarbonyl functional group, and a pyrrolidine-3-carboxylic acid core, making it a promising candidate for drug discovery. The CAS no 2172614-90-1 designation underscores its chemical specificity and enables precise identification in analytical studies. Recent advancements in medicinal chemistry have highlighted the importance of such complex scaffolds in developing compounds with enhanced bioavailability and target specificity.
The fluoren-9-yl moiety, derived from the fluorene ring system, contributes to the compound's structural stability and provides a versatile platform for further functionalization. This ring system is known for its ability to modulate molecular interactions with biological targets, particularly in the context of protein-ligand binding. The methoxycarbonyl group, attached to the amino functionality, introduces additional steric and electronic effects that may influence the compound's pharmacological properties. These features make the molecule a valuable scaffold for exploring new therapeutic applications.
Recent studies have demonstrated the utility of pyrrolidine-3-carboxylic acid derivatives in targeting specific enzymatic pathways. For instance, compounds incorporating this core structure have shown potential in modulating serine/threonine kinases, which are implicated in various diseases including cancer and neurodegenerative disorders. The but-2-enamido group further enhances the molecule's reactivity, enabling the formation of stable amide bonds that are critical for maintaining the compound's integrity in biological environments.
The CAS no 2172614-90-1 compound's unique architecture positions it as a candidate for the development of small-molecule therapeutics. Its structure allows for the incorporation of multiple pharmacophoric elements, which can be tailored to target specific disease mechanisms. For example, the fluoren-9-yl ring may facilitate interactions with hydrophobic pockets in target proteins, while the methoxycarbonyl group can contribute to hydrogen bonding with amino acid residues. This dual functionality is particularly relevant in the context of multi-target drug design.
Current research trends in drug discovery emphasize the importance of molecular diversity in identifying novel therapeutics. The 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid compound exemplifies this approach by combining aromatic, polar, and hydrophobic functional groups. Such structural complexity can lead to improved binding affinity and selectivity, which are critical factors in the success of drug candidates. The molecule's potential to act as a scaffold for further chemical modifications further enhances its utility in medicinal chemistry.
Advances in computational chemistry have enabled the prediction of the CAS no 2172614-90-1 compound's behavior in biological systems. Molecular docking studies suggest that the fluoren-9-yl ring may interact with specific protein domains, while the pyrrolidine-3-carboxylic acid core could engage in hydrogen bonding with target residues. These interactions are crucial for the compound's ability to modulate enzymatic activity or receptor signaling. The but-2-enamido group's flexibility may also contribute to conformational changes that enhance its biological activity.
The synthesis of the 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid compound involves multi-step organic reactions that highlight the challenges and opportunities in modern synthetic chemistry. The incorporation of the fluoren-9-yl ring requires precise control of reaction conditions to avoid unwanted side reactions, while the formation of the methoxycarbonyl group necessitates careful optimization of functional group compatibility. These synthetic challenges underscore the importance of advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, in characterizing the compound's structure.
Recent publications in the field of medicinal chemistry have explored the CAS no 2172614-90-1 compound's potential as a lead molecule for targeting specific disease pathways. For example, its structure resembles known inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in cancer progression. The molecule's ability to modulate this pathway could make it a valuable tool in the development of anti-cancer agents. Additionally, its structural similarity to compounds with neuroprotective properties suggests potential applications in the treatment of neurodegenerative diseases.
The fluoren-9-yl ring system's role in the compound's pharmacokinetic profile is another area of active research. Studies on similar molecules have shown that aromatic rings can influence drug metabolism and excretion, which are critical factors in determining a drug's therapeutic window. The methoxycarbonyl group's hydrophobicity may also impact the compound's solubility and bioavailability, making it a key consideration in formulation development. These factors highlight the importance of a holistic approach to drug design that integrates structural, functional, and pharmacological considerations.
As the field of drug discovery continues to evolve, the 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid compound represents a promising candidate for further exploration. Its unique structure and functional groups offer a versatile platform for the development of new therapeutics with potential applications in a wide range of diseases. Continued research into its pharmacological properties and synthetic accessibility will be essential in realizing its full potential in pharmaceutical innovation.
2172614-90-1 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-5-oxopyrrolidine-3-carboxylic acid) 関連製品
- 122150-10-1(5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 943910-35-8(5-(4-bromophenyl)oxazolidin-2-one)
- 65236-42-2(2-Hexynoic acid, 5-methyl-, ethyl ester)
- 2770534-52-4(Benzyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 2171938-27-3(4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid)
- 869308-40-7(N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide)
- 2309473-82-1(4-(Chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride)
- 2248393-87-3(Cyclopropaneethanol, β,1-dimethyl-)
- 67472-79-1(Methyl 3-(4-cyanophenyl)acrylate)



